2,6-Dichloro-3-fluoroaniline
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Overview
Description
2,6-Dichloro-3-fluoroaniline is an organic compound with the molecular formula C6H4Cl2FN. It is a derivative of aniline, where two chlorine atoms and one fluorine atom are substituted at the 2, 6, and 3 positions, respectively. This compound is known for its significance as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-fluoroaniline typically involves the nitration of ortho-dichlorobenzene followed by fluorination and reduction steps. The process can be summarized as follows:
Nitration: Ortho-dichlorobenzene is nitrated using a mixture of concentrated sulfuric acid and concentrated nitric acid to produce a mixture of nitro compounds.
Fluorination: The nitro compounds are then subjected to fluorination using a suitable fluorinating agent, resulting in the formation of fluoronitrobenzenes.
Reduction: The fluoronitrobenzenes are reduced to the corresponding fluoroanilines using a reducing agent such as hydrogen gas in the presence of a catalyst.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-3-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine and fluorine atoms.
Oxidation and Reduction: It can be oxidized to form corresponding nitro compounds or reduced to form amines.
Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of substituted anilines.
Oxidation: Formation of nitroanilines.
Reduction: Formation of aminobenzenes.
Scientific Research Applications
2,6-Dichloro-3-fluoroaniline is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and inhibition.
Medicine: It acts as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: It is utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-fluoroaniline involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to various enzymes and receptors. This compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and subsequent reactions .
Comparison with Similar Compounds
2,6-Dichloroaniline: Lacks the fluorine atom, resulting in different reactivity and applications.
3-Fluoroaniline: Lacks the chlorine atoms, leading to variations in chemical behavior.
2,6-Dibromo-3-chloro-4-fluoroaniline: Contains bromine atoms, which alter its chemical properties and reactivity.
Uniqueness: 2,6-Dichloro-3-fluoroaniline is unique due to the combined presence of chlorine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2,6-dichloro-3-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYKGRZNHXMJNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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